molecular formula C6H3F3N2O2 B1415133 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 933721-99-4

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1415133
CAS No.: 933721-99-4
M. Wt: 192.1 g/mol
InChI Key: IGXLCQPTBOJNPW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.1 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)10-2-11-4/h1-2H,(H,12,13) . This indicates the presence of a pyrimidine ring with a trifluoromethyl group at the 6th position and a carboxylic acid group at the 4th position .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis and Functionalization in Organic Chemistry

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is used in the synthesis and functionalization of various organic compounds. For instance, it has been utilized in generating pyrimidyllithium species that are stable due to the presence of electron-withdrawing substituents like trifluoromethyl. These compounds can be transformed into carboxylic acids with high yields, highlighting the compound's utility in organic synthesis processes (Schlosser, Lefebvre, & Ondi, 2006).

2. Development of Antimicrobial Agents

Research shows that derivatives of this compound exhibit potential as antimicrobial agents. For example, fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some compounds showing potent inhibitory activity (Abdel-Rahman, El-Koussi, & Hassan, 2009).

3. Applications in Medicinal Chemistry

This compound is also significant in medicinal chemistry for synthesizing novel biological molecules. For example, it has been used to create analogs of tetrahydrofolic acid, exploring their effects on enzymes like dihydrofolic reductase and thymidylate synthetase (Baker & Jordaan, 1965).

4. Exploration in Nonlinear Optics

In the field of nonlinear optics (NLO), this compound derivatives have been studied for their potential applications. Researchers have investigated the NLO properties of these compounds, suggesting their use in optoelectronic high-tech applications (Hussain et al., 2020).

5. Role in DNA Research

This compound has also found applications in DNA research. Studies have been conducted to understand the formation and repair of DNA photoproducts, where pyrimidine derivatives play a crucial role in DNA's response to UV irradiation (Kim et al., 1994).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)10-2-11-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXLCQPTBOJNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652970
Record name 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933721-99-4
Record name 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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